2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide
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Overview
Description
2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines an indole core with a phenylsulfanyl group and a hydroxyethylacetamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole ring is replaced by a phenylsulfanyl group.
Attachment of the Hydroxyethylacetamide Moiety: This step involves the reaction of the indole derivative with 2-chloro-N-(2-hydroxyethyl)acetamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carbonyl group to form corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitro compounds (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The phenylsulfanyl group may enhance the compound’s binding affinity and specificity, while the hydroxyethylacetamide moiety can improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide: Lacks the hydroxyethyl group, potentially affecting its solubility and bioavailability.
2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-methylacetamide: Contains a methyl group instead of a hydroxyethyl group, which may alter its biological activity.
Uniqueness
2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility, while the phenylsulfanyl group contributes to its binding affinity and specificity.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H22N2O2S |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-(1,5-dimethyl-3-phenylsulfanylindol-2-yl)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C20H22N2O2S/c1-14-8-9-17-16(12-14)20(25-15-6-4-3-5-7-15)18(22(17)2)13-19(24)21-10-11-23/h3-9,12,23H,10-11,13H2,1-2H3,(H,21,24) |
InChI Key |
HAJMVRXAMYNHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2SC3=CC=CC=C3)CC(=O)NCCO)C |
Origin of Product |
United States |
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